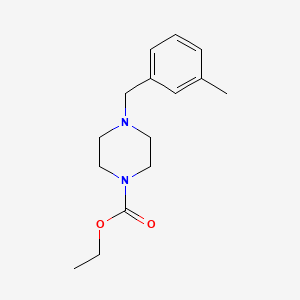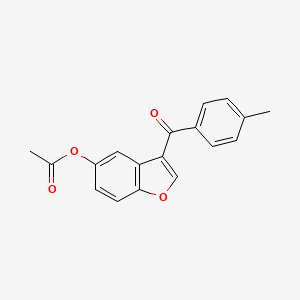![molecular formula C15H11ClF3NO B5867487 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5867487.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide, also known as CFTR modulator, is a compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that has been developed to treat cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems.
Wirkmechanismus
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators work by binding to the this compound protein and either opening or closing the channel through which ions pass. This improves the function of the protein, allowing for better regulation of salt and water movement in and out of cells. This compound modulators can be classified into three categories based on their mechanism of action: potentiators, correctors, and amplifiers.
Biochemical and Physiological Effects:
This compound modulators have been shown to improve lung function, reduce the frequency of pulmonary exacerbations, and improve the quality of life in patients with cystic fibrosis. They have also been shown to improve intestinal function and reduce the risk of intestinal blockages in these patients.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators have several advantages for use in lab experiments, including their high specificity and potency, and their ability to target specific mutations in the this compound gene. However, they also have some limitations, including their high cost and the need for specialized equipment and expertise to conduct experiments using these compounds.
Zukünftige Richtungen
There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators, including the development of new compounds with improved efficacy and safety profiles, the identification of new targets for the treatment of cystic fibrosis, and the exploration of the potential use of this compound modulators in other diseases. Additionally, there is a need for more research on the long-term effects of this compound modulators, as well as their potential use in combination with other therapies for the treatment of cystic fibrosis.
Conclusion:
In conclusion, this compound modulators are a promising class of compounds that have the potential to improve the lives of patients with cystic fibrosis. They work by correcting the function of the defective this compound protein, improving the regulation of salt and water movement in and out of cells. While there are some limitations to their use in lab experiments, there are several future directions for research on these compounds, including the development of new and improved compounds, the identification of new targets for the treatment of cystic fibrosis, and the exploration of their potential use in other diseases.
Synthesemethoden
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators involves several steps, including the preparation of intermediates, coupling reactions, and purification. The synthesis of this compound is typically carried out using a Suzuki-Miyaura coupling reaction. This involves the reaction of 4-chloro-3-(trifluoromethyl)phenylboronic acid with 2-methylbenzoyl chloride in the presence of a palladium catalyst and a base.
Wissenschaftliche Forschungsanwendungen
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators have been extensively studied for their potential use in the treatment of cystic fibrosis. Cystic fibrosis is caused by mutations in the this compound gene, which encodes a protein that regulates the movement of salt and water in and out of cells. This compound modulators work by correcting the function of the defective this compound protein, thereby improving the symptoms of cystic fibrosis.
Eigenschaften
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO/c1-9-4-2-3-5-11(9)14(21)20-10-6-7-13(16)12(8-10)15(17,18)19/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQDMFKHGGEXIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chlorophenyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5867423.png)
![2-[(1H-benzimidazol-2-ylamino)methyl]-4-methylphenol](/img/structure/B5867437.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5867441.png)

![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5867448.png)
![2-chlorobenzaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5867451.png)


![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B5867476.png)


![2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5867484.png)
